1-(1-Methyl-1H-indazol-6-yl)ethanone is a synthetically accessible organic compound belonging to the indazole class of heterocycles. Indazoles are characterized by a benzene ring fused to a pyrazole ring. The specific compound features a methyl group substituted on the nitrogen at position 1 and an acetyl group (ethanone) at position 6 of the indazole ring. Scientific research on indazoles, particularly those with substitutions at positions 1 and 3, is extensive due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [, , ]
1-(1-Methyl-1H-indazol-6-yl)ethanone is a chemical compound with the molecular formula CHNO and a molecular weight of 174.2 g/mol. This compound is a derivative of indazole, a bicyclic heterocyclic structure known for its diverse biological activities. The systematic International Union of Pure and Applied Chemistry name indicates the presence of a ketone functional group attached to the indazole moiety, which contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry and biochemistry.
1-(1-Methyl-1H-indazol-6-yl)ethanone is classified as an organic compound, specifically a ketone due to the presence of the carbonyl group (C=O). It has been assigned the Chemical Abstracts Service number 1159511-25-7, which allows for its identification in chemical databases. The compound is primarily synthesized in laboratory settings for research purposes, especially in studies exploring its biological activities and potential therapeutic applications.
The molecular structure of 1-(1-Methyl-1H-indazol-6-yl)ethanone can be represented using various notations:
InChI=1S/C10H10N2O/c1-7(13)8-3-4-10-9(5-8)6-11-12(10)2/h3-6H,1-2H3
This structure highlights the indazole ring system along with the ketone functional group. The compound exists as a solid at room temperature, indicating its stability under standard conditions .
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 174.2 g/mol |
CAS Number | 1159511-25-7 |
State at Room Temp | Solid |
1-(1-Methyl-1H-indazol-6-yl)ethanone can participate in various chemical reactions:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Electrophilic Aromatic Substitution: This reaction often requires catalysts such as iron(III) chloride or aluminum chloride.
For oxidation, common reagents include potassium permanganate and chromium trioxide. For reduction, sodium borohydride or lithium aluminum hydride are typically employed. The products formed depend on the specific reaction conditions and reagents used .
The mechanism by which 1-(1-Methyl-1H-indazol-6-yl)ethanone exerts its biological effects involves interaction with various enzymes and proteins. Preliminary studies suggest that compounds with similar structures may inhibit specific enzyme activities critical for disease progression, particularly in cancer and infectious diseases. This interaction could lead to conformational changes in target proteins, altering their function and potentially providing therapeutic benefits .
The compound exhibits typical ketone reactivity, including:
Relevant data regarding solubility, boiling point, or specific heat capacity were not extensively reported in available sources .
The applications of 1-(1-Methyl-1H-indazol-6-yl)ethanone span several scientific fields:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in pharmaceutical development.
Biology: Research is ongoing to explore its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigations into its therapeutic applications are being pursued, focusing on its mechanism of action against various diseases.
Industry: The compound may find use in developing new materials or as an intermediate in chemical manufacturing processes .
Indazole derivatives represent a privileged scaffold in modern drug discovery due to their versatile pharmacological profiles and adaptability to target diverse biological pathways. These bicyclic aromatic systems, characterized by fused benzene and pyrazole rings, serve as critical structural motifs in designing targeted therapeutics. The 1-methyl-1H-indazole subfamily exhibits enhanced metabolic stability and bioavailability compared to unsubstituted indazoles, attributed to the N-methyl group blocking oxidative metabolism. Molecular optimization efforts frequently exploit the C6 position for functionalization, as this site permits strategic introduction of pharmacophores while maintaining optimal spatial orientation for target engagement. The ketone functionality in 1-(1-Methyl-1H-indazol-6-yl)ethanone provides a synthetic handle for further derivatization through carbonyl reactions or serves as a hydrogen bond acceptor in molecular recognition events, enabling precise interactions with biological targets [1] [6].
Indazole-based compounds demonstrate remarkable target specificity across therapeutic areas, primarily through modulation of protein kinases, ion channels, and G-protein-coupled receptors. The structural plasticity of the indazole scaffold allows for systematic optimization to enhance binding affinity and selectivity profiles. 1-(1-Methyl-1H-indazol-6-yl)ethanone exemplifies this versatility, serving as a precursor to advanced pharmacological agents targeting neurological, oncological, and inflammatory conditions. Research indicates that substitution patterns at the C6 position significantly influence receptor affinity and pharmacokinetic behavior. For instance, the ethanone moiety enables scaffold diversification via condensation reactions, nucleophilic additions, or reductive amination, facilitating rapid exploration of structure-activity relationships (SAR) [1] [3].
Recent advances highlight indazole derivatives as potent TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists for pain management. Systematic SAR studies of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas demonstrate that indazole substitution patterns directly impact antagonist potency and thermoneutral properties – critical factors for avoiding hyperthermic side effects. These derivatives exhibit Ki values below 0.5 nM against capsaicin-induced TRPV1 activation, with molecular modeling confirming that the indazole nitrogen participates in crucial hydrogen bonding within the receptor's hydrophobic pocket [4].
Table 1: Therapeutic Targets of Indazole Derivatives in Clinical Development
Compound Class | Biological Target | Therapeutic Indication | Key Structural Features |
---|---|---|---|
1H-Indazol-4-yl ureas | TRPV1 receptor | Neuropathic pain | Urea linker, N-1 phenylpyrazole |
N-(1H-Indazol-6-yl)benzenesulfonamides | PLK4 kinase | Triple-negative breast cancer | Sulfonamide group, C6 substitution |
1-(Indazol-6-yl)ethanones | Multiple kinases | Oncology, inflammation | C6 acetyl, N-1 methylation |
Quinolin-3-yl piperidines | CGRP receptor | Migraine | Indazol-5-yl, 2-oxoquinoline |
The 1-methyl-1H-indazole core serves as a fundamental building block in kinase inhibitor development due to its capacity to occupy adenine-binding pockets while providing vectors for targeted substituent placement. C6-acetyl derivatives exhibit particularly notable activity against serine/threonine kinases involved in cell cycle regulation and oncogenic signaling. Polo-like kinase 4 (PLK4) inhibitors containing the N-(1H-indazol-6-yl)benzenesulfonamide motif demonstrate exceptional potency, with compound K22 achieving IC₅₀ values of 0.1 nM in enzymatic assays. Structural analyses reveal that the indazole nitrogen atoms form bidentate hydrogen bonds with the kinase hinge region, while the C6-acetyl group extends into a hydrophobic pocket critical for selectivity over other PLK family members [5].
The 1-methyl group confers significant advantages in both biological activity and synthetic accessibility. Compared to unsubstituted indazoles, N-methylation prevents unwanted N2-mediated metabolic conjugation reactions while enhancing membrane permeability. BMS-742413, a clinical-stage CGRP (Calcitonin Gene-Related Peptide) receptor antagonist for migraine treatment, incorporates the 7-methyl-1H-indazol-5-yl moiety as a key pharmacophore. This compound exhibits exceptional aqueous solubility (≥5 mg/mL across physiological pH ranges) and oxidative stability – properties attributed to strategic methyl placement that simultaneously blocks metabolic hotspots and optimizes molecular conformation for receptor engagement. Rabbit pharmacokinetic studies confirm superior intranasal bioavailability (F > 60%), enabling rapid onset of action through non-oral delivery routes [7].
Table 2: Kinase Inhibitors Featuring 1-Methylindazole Scaffolds
Kinase Target | Representative Compound | Enzymatic IC₅₀ | Cellular Activity | Structural Features |
---|---|---|---|---|
PLK4 | K22 | 0.1 nM | MCF-7 IC₅₀ = 1.3 µM | C6-sulfonamide, N-1 methyl |
JAK2 | Unspecified derivative | <10 nM | MV4-11 IC₅₀ = 0.8 µM | C6-cyano, N-1 methyl |
TRK | Preclinical candidates | 1-5 nM | KM12 IC₅₀ = 0.3 µM | C6-acetyl, fused pyrazole |
CDK | Indazole-aminopyrimidines | 3 nM | MDA-MB-231 IC₅₀ = 1.5 µM | C6-amine, N-1 methyl |
The antimicrobial and anticancer applications of indazole derivatives have evolved significantly since initial explorations of simple unsubstituted compounds. Early research identified that halogenation at C5/C6 positions substantially enhances antimicrobial activity through improved membrane penetration and resistance to enzymatic degradation. Bromo-substituted indazoles demonstrate particularly potent activity against Gram-positive pathogens, with 1-(6-bromo-5-methyl-1H-indazol-1-yl)ethanone exhibiting MIC values of 12.5 µg/mL against Staphylococcus aureus – a 2-fold improvement over non-brominated analogs. Molecular hybridization approaches combining the indazole core with established antimicrobial pharmacophores have yielded compounds with dual mechanisms of action, including DNA intercalation and topoisomerase inhibition [6].
In oncology, the evolution of indazole-based therapeutics progressed from nonspecific cytotoxic agents to targeted kinase inhibitors. First-generation compounds primarily functioned as DNA alkylating agents, but structural refinement revealed that C6-functionalized 1-methylindazoles selectively disrupt key oncogenic signaling pathways. The acetyl group at C6 in 1-(1-Methyl-1H-indazol-6-yl)ethanone serves as an electron-withdrawing anchor that enhances π-stacking interactions within the ATP-binding cleft of kinases while providing a synthetic handle for prodrug development. Contemporary research leverages this scaffold in PROTAC (Proteolysis-Targeting Chimeras) design, exploiting the indazole core's ability to recruit E3 ubiquitin ligases for targeted protein degradation. Anticancer mechanisms include G2/M cell cycle arrest through PLK4 inhibition and suppression of STAT3 phosphorylation in triple-negative breast cancer models, demonstrating the scaffold's adaptability to modern therapeutic modalities [5] [6].
Table 3: Antimicrobial Activity of Halogenated Indazole Derivatives
Compound | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Structural Features |
---|---|---|---|---|
1-(6-Bromoindazol-1-yl)ethanone | S. aureus | 12.5 | 14 | C6-bromo, N-1 acetyl |
1-(5-Bromo-6-methoxy-indazol-1-yl)ethanone | E. coli | 25 | 10 | C5-bromo, C6-methoxy |
1-(1-Methyl-1H-indazol-6-yl)ethanone | C. albicans | 50 | 8 | N-1 methyl, C6-acetyl |
5-Nitro-1H-indazole | P. aeruginosa | 100 | 6 | C5-nitro, unsubstituted-NH |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3